molecular formula C7H8N2O2 B1596299 4-Amino-2-hydroxybenzamide CAS No. 5985-89-7

4-Amino-2-hydroxybenzamide

Cat. No.: B1596299
CAS No.: 5985-89-7
M. Wt: 152.15 g/mol
InChI Key: LPUOAJPPDCPCST-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzamide is an organic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzamide ring. This compound is known for its versatility in various scientific and industrial applications.

Scientific Research Applications

4-Amino-2-hydroxybenzamide has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Safety and Hazards

When handling 4-Amino-2-hydroxybenzamide, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . The compound is also labeled with the GHS07 pictogram and has Hazard Statements H302, H315, and H319 .

Relevant Papers One relevant paper discusses the discovery of novel substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent human adenovirus inhibitors . This suggests that this compound and its analogues could have potential antiviral applications.

Biochemical Analysis

Biochemical Properties

4-Amino-2-hydroxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutamine-dependent amidotransferases, which catalyze the transfer of the amido nitrogen of glutamine to an acceptor substrate, producing glutamate and an aminated product . This interaction is crucial for the synthesis of secondary metabolites, including benzamide derivatives. Additionally, this compound has been shown to inhibit respiratory syncytial virus (RSV) replication and associated inflammatory responses .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to inhibit RSV replication and RSV infection-associated inflammatory responses by suppressing viral replication and the activation of IRF3 and NF-κB pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits RSV replication by decreasing RSV-induced IRF3 phosphorylation at serine 396 and p65 phosphorylation at serine 536 . These interactions lead to the suppression of cytokine and chemokine production, thereby reducing inflammation. Additionally, this compound interacts with glutamine-dependent amidotransferases, facilitating the amidation of carboxylate-type phenylpropanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as room temperature and inert atmosphere

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be effective in achieving the desired therapeutic outcomes. It is essential to determine the optimal dosage to balance efficacy and safety. Studies on animal models have shown that dosage adjustments are necessary to minimize toxicity and maximize therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the amidation of carboxylate-type phenylpropanoids by glutamine-dependent amidotransferases . These enzymes play a crucial role in the biosynthesis of secondary metabolites, which are essential for the compound’s biological activity. Understanding these metabolic pathways is vital for developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-hydroxybenzamide can be synthesized through several methods, including the following:

  • Nitration and Reduction: Starting with 2-hydroxybenzamide, the compound undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

  • Amination of 2-Hydroxybenzamide: Direct amination of 2-hydroxybenzamide using ammonia or an amine source under specific reaction conditions can yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-hydroxybenzamide undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The hydroxyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Reagents such as acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-2-hydroxybenzamide.

  • Reduction: Formation of 4,4'-diamino-2-hydroxybenzamide.

  • Substitution: Formation of various substituted benzamides.

Comparison with Similar Compounds

4-Amino-2-hydroxybenzamide is similar to other benzamide derivatives, such as 3-amino-2-hydroxybenzamide and 4-amino-3-hydroxybenzamide. its unique combination of amino and hydroxyl groups on the benzamide ring distinguishes it from these compounds. The presence of these functional groups imparts specific chemical and biological properties that make it valuable in various applications.

Properties

IUPAC Name

4-amino-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUOAJPPDCPCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332643
Record name 4-amino-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5985-89-7
Record name 4-amino-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-aminosalicylate bisulfate (5 g) is suspended in 20 mL of methanol. To the solution, 20 mL of 28% ammonium hydroxide is added slowly until all solid is dissolved. The reaction mixture is stirred at ambient conditions overnight. Solvent is removed under reduced pressure and water is lyophilized. The residue is collected, washed with minimum amount of ice water and dried to yield 2.5 g of the product as off-white powders.
Name
Methyl 4-aminosalicylate bisulfate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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